Amiphenazole
Overview
Description
Amiphenazole (also known as Daptazile) is a respiratory stimulant traditionally used as an antidote for barbiturate or opiate overdose . It is also used in the treatment of poisoning from other sedative drugs and respiratory failure from other causes . It was considered particularly useful as it could counteract the sedation and respiratory depression produced by morphine but with less effect on analgesia .
Synthesis Analysis
Amiphenazole is a thiazole derivative . Thiazole derivatives can be synthesized using a three-step reaction involving ethyl cyanoacetate, phenylisothiocyanate, and chloroacetone . The reaction occurs at a faster rate with excellent yields in eco-friendly conditions .Molecular Structure Analysis
The molecular formula of Amiphenazole is C9H9N3S . Its molecular weight is 191.253 Da . The structure of Amiphenazole can be viewed using Java or Javascript .Scientific Research Applications
Photometric Determination of Amiphenazole Amiphenazole has been utilized in the study of its stability in pharmaceutical preparations. Lundgren (1956) explored the analytical aspects of amiphenazole, detailing its characteristics as a monoacidic base and its reactions under various conditions. The study highlighted the compound's sensitivity to atmospheric oxidation and hydrolysis, emphasizing its chemical properties for potential research applications (Lundgren, 1956).
Amiphenazole in Chronic Respiratory Failure Research by Hughes (1963) and Bieber (1976) focused on the application of amiphenazole as a respiratory stimulant in cases of chronic respiratory failure. These studies evaluated the effectiveness of amiphenazole in improving respiration and respiratory depression associated with chronic obstructive pulmonary diseases, offering significant insights into its therapeutic potential in respiratory conditions (Hughes, 1963); (Bieber, 1976).
Morphine Antagonism Weaver et al. (1959) explored the application of amiphenazole in antagonizing morphine depression in animals. This research provided valuable information on the potential use of amiphenazole in managing opiate-induced respiratory depression and its mild analgetic effects, contributing to our understanding of drug interactions and respiratory stimulants (Weaver et al., 1959).
Spectrophotometric and Electrochemical Properties A study by Esteva et al. (2003) investigated the spectrophotometric and electrochemical properties of amiphenazole. This research is crucial for understanding the compound's behavior in biological systems, particularly in human urine, and has implications for drug monitoring and pharmacokinetic studies (Esteva et al., 2003).
Potential Mode of Action Shulman (1956) discussed the pharmacological properties and clinical uses of amiphenazole, noting its respiratory stimulant effect and application in conditions like pneumonia and barbiturate intoxication. This research offers insights into the drug's mechanism of action and potential therapeutic applications (Shulman, 1956).
Safety And Hazards
Amiphenazole is suspected of damaging fertility or the unborn child . It is also suspected of causing genetic defects . It is very toxic to aquatic life with long-lasting effects .
Relevant Papers There are several papers that discuss Amiphenazole. For example, one paper discusses the use of Amiphenazole in respiratory failure . Another paper discusses oral Amiphenazole in chronic respiratory failure . These papers provide more detailed information on the uses and effects of Amiphenazole.
properties
IUPAC Name |
5-phenyl-1,3-thiazole-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c10-8-7(13-9(11)12-8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOYFZYFGWBUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6020-54-8 (mono-hydrobromide), 942-31-4 (mono-hydrochloride) | |
Record name | Amiphenazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046388 | |
Record name | Amiphenazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amiphenazole | |
CAS RN |
490-55-1 | |
Record name | Amiphenazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amiphenazole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiphenazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Amiphenazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIPHENAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZJ8PWY0XD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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